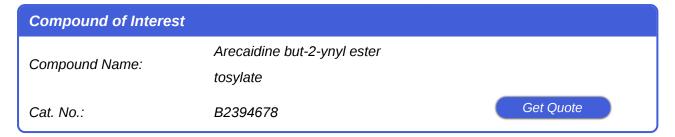


# Arecaidine but-2-ynyl ester tosylate structure

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An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (ABET)

#### Introduction

Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective muscarinic acetylcholine receptor (mAChR) M2 agonist.[1] Structurally derived from arecaidine, an alkaloid found in Areca catechu, ABET is a valuable tool in cardiovascular research and neuroscience. [2][3][4] Its selectivity for the M2 receptor subtype, particularly cardiac M2 over ileal M2 receptors, makes it a specific probe for studying heart-specific cholinergic signaling.[2] Recent studies have also explored its anti-carcinogenic potential in breast cancer models.[5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activity for researchers and drug development professionals.

# **Chemical Structure and Physicochemical Properties**

ABET is composed of two main parts: the arecaidine but-2-ynyl ester and a tosylate counterion.

[2] The canonical SMILES representation is

CC#CCOC(C(C1)=CCCN1C)=O.CC2=CC=C(S(=O)(O)=O)C=C2.[2]

#### **Quantitative Data**

The key physicochemical properties of **Arecaidine but-2-ynyl ester tosylate** are summarized in the table below.



Property	Value	Source	
CAS Number	119630-77-2	[1][2][4]	
Molecular Formula	C11H15NO2·C7H8SO3 (0r C18H23NO5S)	[1][2][4][6]	
Molecular Weight	365.44 g/mol	[1][2][4][6]	
Purity	>99%	[2]	
Appearance	Solid / Crystalline Solid	[2][7]	
Solubility	Soluble up to 100 mM in water; Slightly soluble in DMSO and Methanol		
Storage (Solid)	Room temperature; Stable for 12 months	[2]	
Storage (Solution)	-80°C for 6 months; -20°C for 1 month (sealed, away from light)	[3]	
рКа	~9.07 (Approximate)	[7]	

# **Synthesis and Experimental Protocols**

The synthesis of ABET can be achieved through several routes, with tosylation-mediated esterification being a common method.

# Detailed Synthesis Protocol: Tosylation-Mediated Esterification

This synthetic route involves three primary steps.[2]

• Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base.[2] The reaction is typically performed at 0–25°C and yields the tosylate intermediate as a crystalline solid after an aqueous workup.[2]

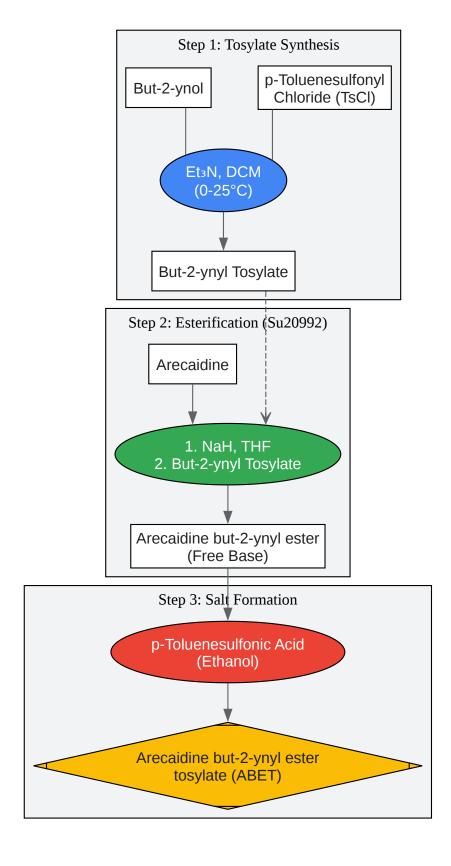
### Foundational & Exploratory





- Step 2: Nucleophilic Substitution with Arecaidine: The carboxylic acid group of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).[2] The resulting carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate via an S<sub>n</sub>2 mechanism to form the ester.[2]
- Step 3: Tosylate Salt Formation: The final step involves treating the free base ester with p-toluenesulfonic acid in a solvent like ethanol.[2] This reaction precipitates the desired
   Arecaidine but-2-ynyl ester tosylate salt, which can be collected by filtration.[2]





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Figure 1: Synthesis workflow for ABET via tosylation-mediated esterification.



#### **Alternative Synthesis: Direct Esterification**

An alternative method involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[2]

- Arecaidine is first activated by DCC in dry DCM.[2]
- But-2-ynol is then added to the activated acid, and the mixture is stirred for 12-24 hours at room temperature to yield the ester.[2]
- The final salt is formed by treating the purified ester with p-toluenesulfonic acid monohydrate in anhydrous diethyl ether.[2]

#### **Quality Control and Characterization Protocols**

- Purity Verification: High-Performance Liquid Chromatography (HPLC) with UV detection (at  $\lambda$  = 254 nm) is used to assess purity, comparing retention times to a reference standard.[2]
- Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure. Key signals include the ester protons (δ 4.6–5.0 ppm) and the tosyl group's methyl protons (δ 2.4 ppm).[2]
- Bioactivity Validation: The M2 receptor agonism is confirmed through competitive binding assays, often using <sup>3</sup>H-N-methylscopolamine, and functional assays such as ileal smooth muscle contraction studies.[2]

# **Biological Activity and Mechanism of Action**

ABET is a potent muscarinic agonist with a notable selectivity for M2 receptors.

### **Receptor Selectivity and Potency**

ABET demonstrates a 4.6-fold higher selectivity for M2 receptors in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic effects.[2] This selectivity is higher than that of the related compound, Arecaidine Propargyl Ester (APE), which has a cardiac/ileal M2 potency ratio of 2.8.[2]



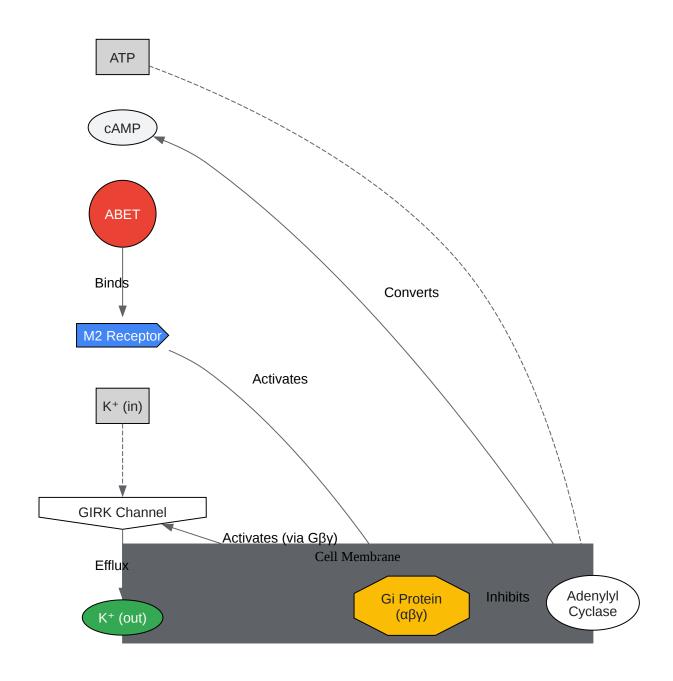
Compound	Receptor Selectivity	Cardiac M2 Specificity	Source
ABET	M2	High (4.6 ratio)	[2]
Oxotremorine	M2/M4	Low	[2]
Bethanechol	M2	Moderate	[2]
Carbachol	Pan-mAChR	None	[2]

# **M2** Receptor Signaling Pathway

As an M2 agonist, ABET activates the Gi-coupled protein pathway.

- Receptor Binding: ABET binds to the orthosteric site of the M2 muscarinic receptor.
- G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric Gi protein.
- Subunit Dissociation: The Gi protein dissociates into its Gαi and Gβy subunits.
- Downstream Effects:
  - The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
  - The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is the primary mechanism for its negative chronotropic effects in the heart.





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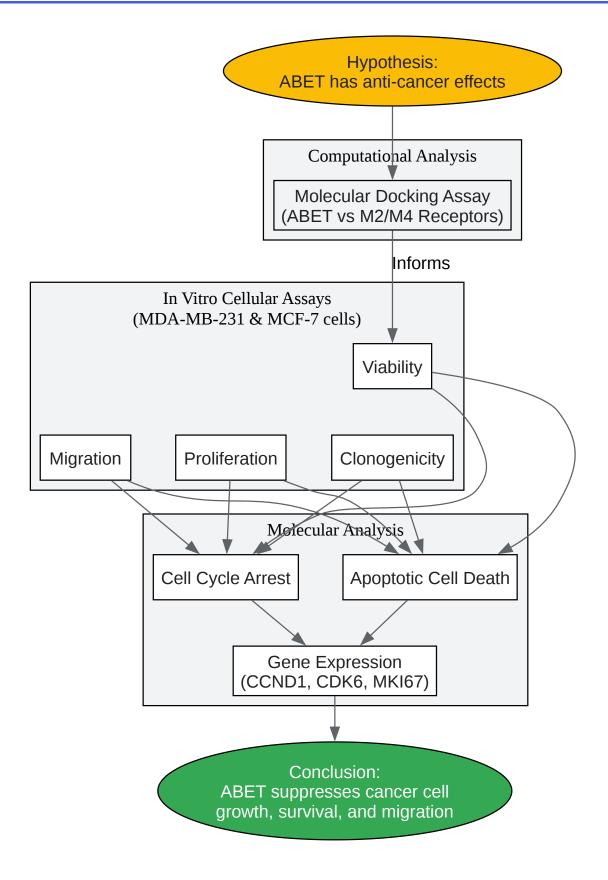
Figure 2: Simplified signaling pathway of the M2 muscarinic receptor activated by ABET.



# **Physiological and Therapeutic Effects**

In animal models, ABET dose-dependently decreases mean arterial pressure and heart rate, consistent with its M2 agonist activity.[3][4] More recently, ABET has been investigated for its anti-carcinogenic properties. A 2025 study demonstrated that ABET can inhibit the viability, proliferation, and migration of breast cancer cell lines (MDA-MB-231 and MCF-7).[5] The study, which used molecular docking to confirm binding to M2/M4 receptors, found that ABET induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for breast cancer.[5]





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Figure 3: Experimental workflow for investigating the anti-carcinogenic effects of ABET.



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